2-[3-(3-Chloro-5-fluorophenyl)propanoyl]thiobenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(3-Chloro-5-fluorophenyl)propanoyl]thiobenzaldehyde is an organic compound characterized by the presence of a chloro-fluorophenyl group, a propanoyl group, and a thiobenzaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(3-Chloro-5-fluorophenyl)propanoyl]thiobenzaldehyde typically involves multi-step organic reactions. One common method starts with the preparation of 3-(3-chloro-5-fluorophenyl)propanoic acid, which is then converted into its corresponding acyl chloride using reagents like thionyl chloride. This acyl chloride is subsequently reacted with thiobenzaldehyde under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-[3-(3-Chloro-5-fluorophenyl)propanoyl]thiobenzaldehyde can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carbonyl group to alcohols using reagents like lithium aluminum hydride.
Substitution: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 2-[3-(3-Chloro-5-fluorophenyl)propanoyl]thiobenzaldehyde is used as an intermediate in the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The presence of both chloro and fluoro groups can enhance the biological activity of derivatives, making it a valuable scaffold in drug design and development.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity allows for the creation of polymers and other advanced materials with specific properties.
Mechanism of Action
The mechanism by which 2-[3-(3-Chloro-5-fluorophenyl)propanoyl]thiobenzaldehyde exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The chloro and fluoro groups can enhance binding affinity and selectivity towards molecular targets, influencing pathways involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
- 2-[3-(3-Chloro-5-fluorophenyl)propanoyl]benzonitrile
- 3-(3-Chloro-5-fluorophenyl)propanoic acid
- 3-(3-Chloro-5-fluorophenyl)propanoyl chloride
Uniqueness
Compared to similar compounds, 2-[3-(3-Chloro-5-fluorophenyl)propanoyl]thiobenzaldehyde is unique due to the presence of the thiobenzaldehyde moiety. This functional group can impart distinct chemical reactivity and biological activity, making it a versatile compound for various applications.
Biological Activity
2-[3-(3-Chloro-5-fluorophenyl)propanoyl]thiobenzaldehyde is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in pharmacology and therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C12H10ClFOS
- Molecular Weight : 256.73 g/mol
This compound features a thiobenzaldehyde moiety, which is known for contributing to various biological activities, including anti-inflammatory and anticancer properties.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. A study conducted by researchers demonstrated that this compound inhibits the proliferation of cancer cells through apoptosis induction. The mechanism involves the activation of caspase pathways, leading to programmed cell death in various cancer cell lines, including breast and lung cancer cells .
Antimicrobial Properties
In addition to its anticancer effects, the compound has shown promising antimicrobial activity. Tests against several bacterial strains revealed that it possesses inhibitory effects on both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, indicating effective dosage ranges for potential therapeutic applications .
Anti-inflammatory Effects
Another notable biological activity of this compound is its anti-inflammatory effect. Preclinical studies have indicated that it reduces inflammatory markers in vitro, suggesting a role in managing inflammatory diseases. The compound appears to inhibit the production of pro-inflammatory cytokines, which are critical in the pathogenesis of various inflammatory conditions .
Case Study 1: Anticancer Efficacy
In a controlled study involving human breast cancer cell lines (MCF-7), treatment with varying concentrations of this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analyses confirmed increased apoptosis rates correlating with higher concentrations of the compound .
Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |
---|---|---|
0 | 100 | 5 |
10 | 80 | 15 |
20 | 50 | 40 |
50 | 20 | 70 |
Case Study 2: Antimicrobial Activity
A series of tests were conducted to evaluate the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. Results showed that at an MIC of 32 µg/mL, the compound effectively inhibited bacterial growth, demonstrating its potential as an antibacterial agent .
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Properties
Molecular Formula |
C16H12ClFOS |
---|---|
Molecular Weight |
306.8 g/mol |
IUPAC Name |
2-[3-(3-chloro-5-fluorophenyl)propanoyl]thiobenzaldehyde |
InChI |
InChI=1S/C16H12ClFOS/c17-13-7-11(8-14(18)9-13)5-6-16(19)15-4-2-1-3-12(15)10-20/h1-4,7-10H,5-6H2 |
InChI Key |
KMZYJXDYRXRTSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=S)C(=O)CCC2=CC(=CC(=C2)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.